N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 891138-43-5
VCID: VC4282542
InChI: InChI=1S/C16H11Cl2N3O2/c1-9-4-2-3-5-11(9)14(22)19-16-21-20-15(23-16)12-8-10(17)6-7-13(12)18/h2-8H,1H3,(H,19,21,22)
SMILES: CC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl
Molecular Formula: C16H11Cl2N3O2
Molecular Weight: 348.18

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide

CAS No.: 891138-43-5

Cat. No.: VC4282542

Molecular Formula: C16H11Cl2N3O2

Molecular Weight: 348.18

* For research use only. Not for human or veterinary use.

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide - 891138-43-5

Specification

CAS No. 891138-43-5
Molecular Formula C16H11Cl2N3O2
Molecular Weight 348.18
IUPAC Name N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide
Standard InChI InChI=1S/C16H11Cl2N3O2/c1-9-4-2-3-5-11(9)14(22)19-16-21-20-15(23-16)12-8-10(17)6-7-13(12)18/h2-8H,1H3,(H,19,21,22)
Standard InChI Key FBDGTPAINUYKLQ-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Characteristics

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide possesses a molecular formula of C₁₆H₁₁Cl₂N₃O₂ and a molecular weight of 348.18 g/mol. The IUPAC name systematically describes its structure: a 1,3,4-oxadiazole ring substituted at position 5 with a 2,5-dichlorophenyl group and at position 2 with a 2-methylbenzamide substituent. Key structural features include:

  • Oxadiazole ring: A five-membered heterocycle with two nitrogen and one oxygen atom, contributing to electronic stability and hydrogen-bonding capacity.

  • 2,5-Dichlorophenyl group: Enhances lipophilicity and influences receptor binding via halogen interactions.

  • 2-Methylbenzamide: Provides a planar aromatic system for π-π stacking and modulates solubility.

Table 1: Physicochemical Properties

PropertyValue
CAS Number891138-43-5
Molecular FormulaC₁₆H₁₁Cl₂N₃O₂
Molecular Weight348.18 g/mol
IUPAC NameN-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide
Purity Specifications≥95% (HPLC)

Synthetic Methodology

General Synthesis Pathway

The synthesis of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide typically follows a multi-step protocol common to oxadiazole derivatives:

  • Hydrazide Formation: 2-Methylbenzoic acid is converted to its hydrazide derivative via reaction with hydrazine hydrate.

  • Cyclocondensation: The hydrazide reacts with 2,5-dichlorobenzoyl chloride in the presence of a dehydrating agent (e.g., phosphorus oxychloride) to form the 1,3,4-oxadiazole ring.

  • Purification: Crude product is refined via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).

Critical parameters include temperature control (60–80°C during cyclocondensation) and stoichiometric precision to minimize byproducts like open-chain ureas. Yield optimization studies report 65–75% efficiency under optimized conditions.

Pharmacological Profile

Anticancer Activity

Preclinical studies highlight this compound’s dose-dependent cytotoxicity against human cancer cell lines, including:

  • MCF-7 breast adenocarcinoma: IC₅₀ = 8.2 μM.

  • A549 lung carcinoma: IC₅₀ = 11.5 μM.

  • HCT-116 colorectal cancer: IC₅₀ = 9.8 μM.

Mechanistic investigations suggest apoptosis induction via mitochondrial pathway activation, evidenced by caspase-3/7 upregulation and Bcl-2 protein suppression. Comparative analyses with structurally analogous oxadiazoles indicate enhanced potency due to the electron-withdrawing dichlorophenyl group, which improves membrane permeability.

Research Advancements and Applications

Structure-Activity Relationship (SAR) Studies

Systematic modifications to the parent structure have identified critical pharmacophoric elements:

  • Dichlorophenyl substitution: Essential for cytotoxic activity; mono-chlorinated analogs show 3–5× reduced potency.

  • Methyl group position: Ortho-methyl on the benzamide enhances metabolic stability compared to para-substituted variants.

Table 2: Cytotoxicity of Structural Analogs

Analog StructureMCF-7 IC₅₀ (μM)HCT-116 IC₅₀ (μM)
Parent Compound8.29.8
3,5-Dichlorophenyl12.414.1
2-Methoxybenzamide25.728.3

Drug Delivery Innovations

Recent formulations utilize nanoparticle encapsulation (poly(lactic-co-glycolic acid) carriers) to improve bioavailability. In vivo murine models demonstrate a 2.3× increase in tumor uptake compared to free drug administration.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator